An In-depth Technical Guide to 2,3-Difluorophenylacetic Acid
An In-depth Technical Guide to 2,3-Difluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluorophenylacetic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical identity, physicochemical properties, synthesis protocols, spectroscopic data, and known biological activities. Particular emphasis is placed on its role as a precursor to anti-inflammatory and analgesic agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.
Chemical Identity and Physicochemical Properties
2,3-Difluorophenylacetic acid is a disubstituted phenylacetic acid derivative. Its chemical structure and key identifying information are presented below.
Table 1: Chemical Identifiers for 2,3-Difluorophenylacetic Acid
| Identifier | Value |
| CAS Number | 145689-41-4[1] |
| Molecular Formula | C₈H₆F₂O₂[1] |
| Molecular Weight | 172.13 g/mol |
| IUPAC Name | (2,3-Difluorophenyl)acetic acid[1] |
| SMILES | C1=CC(=C(C(=C1)F)F)CC(=O)O |
| InChI Key | UXSQXUSJGPVOKT-UHFFFAOYSA-N[1] |
A summary of its key physicochemical properties is provided in Table 2. It is important to distinguish 2,3-Difluorophenylacetic acid from its isomer, α,α-Difluorophenylacetic acid (CAS Number: 360-03-2), which possesses different physical properties, notably a lower melting point of approximately 65-75 °C.[2]
Table 2: Physicochemical Properties of 2,3-Difluorophenylacetic Acid
| Property | Value | Source |
| Melting Point | 115.0-122.0 °C[1] | Thermo Scientific Chemicals |
| Appearance | White to off-white crystalline powder | LookChem |
| Purity | ≥97.5% (HPLC)[1] | Thermo Scientific Chemicals |
Synthesis of 2,3-Difluorophenylacetic Acid
Several synthetic routes to 2,3-Difluorophenylacetic acid have been reported, primarily in patent literature. A common and effective method involves the photohalogenation of 2,3-difluorotoluene followed by carbonylation.[3][4]
Experimental Protocol: Synthesis from 2,3-Difluorotoluene
This protocol is based on the method described in patent CN101486638A.[4]
Step 1: Photohalogenation of 2,3-Difluorotoluene
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In a dry reactor equipped with an ultraviolet light source, combine 2,3-difluorotoluene (1.0 eq) and carbon tetrachloride (as solvent).
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Initiate the UV light and introduce chlorine gas (1.0 eq) into the reaction mixture.
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Maintain the reaction temperature between 30-40 °C for approximately 4 hours.
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Upon completion, remove the solvent and unreacted starting material via distillation under reduced pressure to yield 2,3-difluorobenzyl chloride.
Step 2: Carbonylation of 2,3-Difluorobenzyl Chloride
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In a suitable pressure reactor, dissolve 2,3-difluorobenzyl chloride (1.0 eq) in methanol.
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Add a cobalt tetracarbonyl salt catalyst (e.g., sodium cobalt tetracarbonyl) to the solution.
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Pressurize the reactor with carbon monoxide.
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Heat the reaction mixture to facilitate the carbonylation reaction.
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After the reaction is complete, cool the mixture and vent the excess carbon monoxide.
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The resulting product is the methyl ester of 2,3-difluorophenylacetic acid.
Step 3: Hydrolysis and Purification
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To the crude methyl ester, add an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester.
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After hydrolysis, cool the reaction mixture and acidify with hydrochloric acid to a pH of 2-3 to precipitate the crude 2,3-difluorophenylacetic acid.
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Filter the crude product and wash with water.
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Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of methanol and water.[5]
Caption: Synthetic workflow for 2,3-Difluorophenylacetic acid.
Spectroscopic Data
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show a singlet for the methylene protons (CH₂) adjacent to the carboxylic acid group, likely in the range of 3.6-3.8 ppm. The aromatic region will display a complex multiplet pattern due to the fluorine-proton and proton-proton couplings of the three aromatic protons.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will be characterized by signals for the eight distinct carbon atoms. The carboxylic acid carbonyl carbon is expected to appear downfield, typically in the range of 170-180 ppm. The methylene carbon will likely resonate around 40-45 ppm. The aromatic carbons will show complex splitting patterns due to carbon-fluorine coupling. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine atoms.
Predicted Mass Spectrum
In the mass spectrum, the molecular ion peak (M⁺) is expected at m/z 172. A prominent fragment would be the loss of the carboxylic acid group (COOH), resulting in a peak at m/z 127. Further fragmentation of the aromatic ring would also be observed.
Biological Activity and Potential Signaling Pathways
2,3-Difluorophenylacetic acid is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. The introduction of fluorine atoms can enhance the metabolic stability and bioavailability of the final drug products.
Anti-inflammatory and Analgesic Potential
While direct studies on the biological activity of 2,3-Difluorophenylacetic acid are limited, its structural similarity to known NSAIDs suggests that it may exhibit anti-inflammatory and analgesic properties. The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
It is plausible that 2,3-Difluorophenylacetic acid or its derivatives could act as inhibitors of COX-1 and COX-2. In vitro assays would be required to confirm this and to determine the selectivity towards each isoform.
Potential Interaction with Ion Channels
Some NSAIDs have been shown to modulate the activity of various ion channels, which can contribute to their analgesic effects. For instance, flufenamic acid, another phenylacetic acid derivative, is known to affect non-selective cation channels and chloride channels. It is conceivable that 2,3-Difluorophenylacetic acid could also interact with ion channels, potentially influencing neuronal excitability and pain signaling. Electrophysiological studies would be necessary to investigate such interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. Page loading... [guidechem.com]
- 4. CN101486638A - Preparation of 2,3-difluorophenylacetic acid - Google Patents [patents.google.com]
- 5. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
